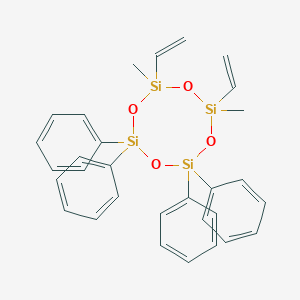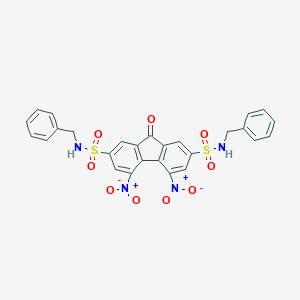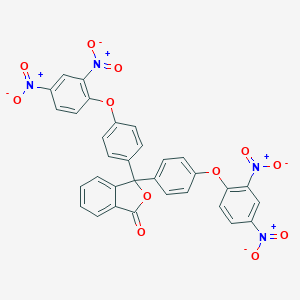![molecular formula C18H15NO4S B412438 (E)-1-(4-Methoxyphenyl)-2-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)ethan-1-one](/img/structure/B412438.png)
(E)-1-(4-Methoxyphenyl)-2-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a dioxolobenzothiazole moiety
Vorbereitungsmethoden
The synthesis of (E)-1-(4-Methoxyphenyl)-2-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dioxolobenzothiazole core, followed by the introduction of the methoxyphenyl group. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in modulating specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (E)-1-(4-Methoxyphenyl)-2-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-(1,3-benzothiazol-2-ylidene)ethanone: This compound lacks the dioxolo moiety, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-2-ylidene)ethanone: The position of the substituents on the benzothiazole ring can influence the compound’s reactivity and biological activity. The uniqueness of (E)-1-(4-Methoxyphenyl)-2-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)ethan-1-one lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C18H15NO4S |
|---|---|
Molekulargewicht |
341.4g/mol |
IUPAC-Name |
(2E)-1-(4-methoxyphenyl)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)ethanone |
InChI |
InChI=1S/C18H15NO4S/c1-19-13-7-15-16(23-10-22-15)9-17(13)24-18(19)8-14(20)11-3-5-12(21-2)6-4-11/h3-9H,10H2,1-2H3/b18-8+ |
InChI-Schlüssel |
FIWZFLHIRYSPQG-QGMBQPNBSA-N |
Isomerische SMILES |
CN\1C2=CC3=C(C=C2S/C1=C/C(=O)C4=CC=C(C=C4)OC)OCO3 |
SMILES |
CN1C2=CC3=C(C=C2SC1=CC(=O)C4=CC=C(C=C4)OC)OCO3 |
Kanonische SMILES |
CN1C2=CC3=C(C=C2SC1=CC(=O)C4=CC=C(C=C4)OC)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (E)-2-diethoxyphosphinothioylsulfanyl-3-[4-[[(E)-3-diethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobut-2-en-2-yl]amino]anilino]but-2-enoate](/img/structure/B412355.png)
![phenyl 2-[3-(phenoxysulfonyl)-4-(2-phenylvinyl)phenyl]-2H-naphtho[1,2-d][1,2,3]triazole-6-sulfonate](/img/structure/B412356.png)
![3'-benzyl-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2'-thioxo-2,5'-bis(4-oxo-1,3-thiazolidin-2-ylidene)](/img/structure/B412358.png)


![Ethyl 4,10-bis(2,5-dimethylphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate](/img/structure/B412365.png)
![Methyl 4-(6-{[4-(dodecyloxy)phenyl]ethynyl}-2-hydroxy-1-naphthyl)-3-hydroxy-2-naphthoate](/img/structure/B412367.png)
![4-{[(4'-{[4-(Benzoyloxy)benzylidene]amino}-2,2'-dimethyl[1,1'-biphenyl]-4-yl)imino]methyl}phenyl benzoate](/img/structure/B412368.png)

![4,6-Bis[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B412371.png)
![4-{1-[4-(2-Furoyloxy)phenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}phenyl 2-furoate](/img/structure/B412372.png)
![1-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]amino]phenyl]-3-[(E)-hexadec-5-enyl]pyrrolidine-2,5-dione](/img/structure/B412373.png)
![3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B412376.png)
![3-{[(2,4-dineopentylphenoxy)acetyl]amino}-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide](/img/structure/B412377.png)
